Boc-homo-L-tyrosine

Description

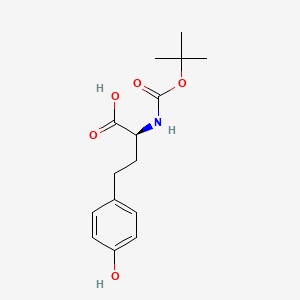

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654299 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198473-94-8 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-homotyrosine (Boc-homo-L-tyrosine). This valuable amino acid derivative serves as a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Physicochemical Data

This compound is a white to off-white solid at room temperature. The following tables summarize its key physical and chemical properties based on available data. It is important to note that some of the listed values are predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 295.33 g/mol | [1][3] |

| CAS Number | 198473-94-8 | [1][2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, the melting point is reported as 133-135 °C.[5] | |

| Boiling Point (Predicted) | 495.3 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.212 g/cm³ | [6] |

| Storage Conditions | Store at 10°C - 25°C | [1][3] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| pKa (Predicted) | 3.98 ± 0.10 | |

| Optical Rotation ([α]D) | Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, a specific rotation of +37° (c=1 in dioxane) has been reported.[7] | |

| Solubility | Soluble in organic solvents such as DMSO.[1] Quantitative solubility data in various solvents is not readily available in the searched literature. | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on standard procedures for the Boc protection of amino acids and their subsequent analysis, the following representative protocols can be adapted.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-homo-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Dissolve L-homo-tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Addition of Boc₂O: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 3 with 1M HCl.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other expected signals include those for the aromatic protons of the tyrosine ring, the α-proton, and the methylene protons of the homo-tyrosine side chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the Boc group with signals for the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm).

2. High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common system.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral column is employed to separate the L- and D-enantiomers.[8]

3. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

Applications in Synthesis and Drug Development

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a homo-tyrosine residue into a peptide sequence. The Boc protecting group prevents the α-amino group from participating in the peptide bond formation until it is selectively removed.

Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc group is a critical step in SPPS and is typically achieved under acidic conditions.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., anisole, thioanisole) to prevent side reactions with sensitive residues.

General Procedure:

-

The peptide-resin is swelled in DCM.

-

A solution of TFA in DCM (typically 25-50%) is added to the resin.

-

The reaction is allowed to proceed for a short period (e.g., 30 minutes) at room temperature.

-

The resin is then washed thoroughly with DCM to remove the cleaved Boc group and excess TFA.

-

The resin is neutralized with a base (e.g., diisopropylethylamine in DCM) before the next amino acid coupling step.

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Workflow of the Boc deprotection step in solid-phase peptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3D-FB72540 - boc-homo-tyrosine | 198473-94-8 | CymitQuimica [cymitquimica.com]

- 3. This compound | 198473-94-8 | FB165602 | Biosynth [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 6. This compound, CAS No. 198473-94-8 - iChemical [ichemical.com]

- 7. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Homo-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-homo-L-tyrosine, a valuable amino acid derivative used in peptide synthesis and drug design. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the key processes to ensure clarity and reproducibility.

Introduction

N-α-(tert-Butoxycarbonyl)-L-homotyrosine (Boc-homo-L-tyrosine) is a protected amino acid that serves as a crucial building block in the synthesis of peptides and peptidomimetics. The incorporation of homotyrosine, which possesses an additional methylene group in its side chain compared to tyrosine, can significantly influence the conformational properties and biological activity of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide synthesis. This guide details a reliable method for the preparation and purification of this compound, ensuring high purity and yield for research and development applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the α-amino group of L-homotyrosine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis of the Precursor: L-Homotyrosine

A common route for the synthesis of L-homotyrosine is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde with a chiral amine, followed by the introduction of cyanide and subsequent hydrolysis.

Boc Protection of L-Homotyrosine

The key step in the synthesis is the reaction of L-homotyrosine with di-tert-butyl dicarbonate in the presence of a base to yield the N-Boc-protected product.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Homotyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Homotyrosine (1 equivalent) in a 1:1 mixture of dioxane and a 1M aqueous solution of sodium bicarbonate.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and by-products.

-

Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 3 with a 5% aqueous citric acid solution.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

-

Drying and Concentration:

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound, typically as a viscous oil or a solid.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any impurities. The two primary methods for purifying this compound are flash chromatography and recrystallization.

Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying the product on a preparative scale.

Experimental Protocol: Flash Chromatography Purification

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Flash chromatography system

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase.

-

Loading: Load the dissolved sample onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective method for obtaining highly pure crystalline this compound, particularly if the crude product is a solid.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution with stirring until it becomes persistently cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane (1:1).

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reactants and Conditions

| Reactant/Parameter | Molar Ratio/Value |

| L-Homotyrosine | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Sodium bicarbonate | 2.0 eq |

| Solvent | Dioxane/Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

Table 2: Purification and Product Characterization

| Parameter | Flash Chromatography | Recrystallization |

| Mobile Phase/Solvent System | Dichloromethane/Methanol Gradient | Ethyl Acetate/Hexane |

| Typical Yield | > 85% | > 80% |

| Purity (by HPLC) | > 98% | > 99% |

| Molecular Formula | C₁₅H₂₁NO₅ | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol | 295.33 g/mol |

| CAS Number | 198473-94-8 | 198473-94-8 |

Visual Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification workflows for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided data, researchers, scientists, and drug development professionals can reliably produce high-purity this compound for their synthetic needs. The choice between flash chromatography and recrystallization for purification will depend on the scale of the synthesis and the physical state of the crude product. Both methods, when executed correctly, yield a product of excellent quality suitable for demanding applications in peptide chemistry and medicinal research.

Boc-homo-L-tyrosine CAS number and molecular weight

This technical guide provides a comprehensive overview of Boc-homo-L-tyrosine, a valuable non-canonical amino acid derivative for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its use in peptide synthesis.

Core Compound Data

This compound, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid L-homotyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 198473-94-8[1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 295.33 g/mol [1][2][3][6] |

| Molecular Formula | C15H21NO5[1][3][6] |

| Appearance | White Powder[2] |

| Purity | Typically ≥95%[2][3] |

Synthesis of the Core Amino Acid: L-homotyrosine

The synthesis of the unprotected L-homotyrosine is a crucial prerequisite for the preparation of its Boc-protected form. Two primary stereoselective methods are employed: asymmetric Strecker synthesis and enzymatic transamination.[1]

Asymmetric Strecker Synthesis

This chemical method involves the synthesis of an aldehyde precursor followed by an asymmetric Strecker reaction and subsequent hydrolysis to yield the desired L-amino acid.[1]

Experimental Protocol:

-

Synthesis of 3-(4-hydroxyphenyl)propanal (Aldehyde Precursor):

-

Esterification: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.[1]

-

Reduction: Reduce the resulting methyl ester with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature for 2-4 hours to yield 2-(4-hydroxyphenyl)ethanol.[1]

-

Oxidation: Oxidize the alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).[1]

-

-

Asymmetric Strecker Reaction:

-

React 3-(4-hydroxyphenyl)propanal with a chiral auxiliary (e.g., (R)-phenylglycine amide) and sodium cyanide in the presence of acetic acid to form a chiral α-aminonitrile.[1]

-

-

Hydrolysis:

-

Hydrolyze the aminonitrile under acidic conditions to yield L-homotyrosine.[1]

-

Enzymatic Synthesis

A greener alternative to chemical synthesis is the use of transaminase enzymes to stereoselectively aminate a keto acid precursor.[1]

Experimental Protocol:

-

Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid (Keto Acid Precursor):

-

This precursor can be synthesized from 4-hydroxyphenylacetic acid via methods such as Friedel-Crafts acylation.[1]

-

-

Enzymatic Transamination:

-

Incubate the keto acid precursor with a suitable (S)-selective ω-transaminase and an amino donor (e.g., isopropylamine) in a buffered solution containing the pyridoxal 5'-phosphate (PLP) cofactor.[1]

-

-

Work-up and Purification:

-

Remove the enzyme via filtration or centrifugation.

-

Adjust the pH of the supernatant to the isoelectric point of L-homotyrosine to induce precipitation.

-

Collect the product by filtration and purify further by recrystallization or ion-exchange chromatography.[1]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-chemistry-based solid-phase peptide synthesis.[10] This methodology allows for the stepwise assembly of a peptide chain on a solid support.

General Boc-SPPS Experimental Protocol:

This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid resin support.

-

Resin Preparation:

-

Boc Deprotection:

-

Neutralization:

-

Coupling:

-

Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a suitable solvent like DMF or a DCM/DMF mixture.[11]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[11]

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[11]

-

Monitor the completion of the reaction using a qualitative method like the Kaiser test.[11]

-

-

Washing:

-

After successful coupling, wash the resin to remove excess reagents and byproducts.

-

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

-

Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

-

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like L-homotyrosine into peptides is a key strategy in medicinal chemistry to:

-

Enhance Pharmacological Properties: The additional methylene group in the side chain can alter the conformation and binding affinity of peptides to their targets.[1]

-

Improve Metabolic Stability: Modifying the peptide backbone with non-natural amino acids can increase resistance to enzymatic degradation.[1]

-

Modulate Bioavailability: Changes in hydrophobicity and structure can improve the absorption and distribution of peptide-based drugs.

This compound serves as a crucial reagent for introducing this specific modification, enabling the synthesis of novel peptides and peptidomimetics for therapeutic and research purposes.[1]

Signaling Pathways

Currently, there is no significant body of literature suggesting that this compound itself is directly involved in biological signaling pathways. Its primary role is that of a synthetic intermediate used to create modified peptides and other molecules for further study. The biological effects of peptides containing homotyrosine would be dependent on the overall sequence and the target with which they interact.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Structural Distinctions Between Homo-L-tyrosine and L-tyrosine for Researchers and Drug Development Professionals

An In-depth Examination of an Additional Methylene Group's Impact on Structure and Function

This technical guide provides a comprehensive analysis of the structural differences between the canonical amino acid L-tyrosine and its non-proteinogenic analogue, homo-L-tyrosine. The primary distinction lies in the insertion of an additional methylene (-CH2-) group in the side chain of homo-L-tyrosine, a seemingly subtle modification that imparts significant alterations in conformational flexibility, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of homo-L-tyrosine in peptide and small molecule design.

Core Structural Differences: A Comparative Overview

L-tyrosine, or (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, is an aromatic amino acid fundamental to protein synthesis and a precursor to several important biomolecules, including neurotransmitters and hormones.[1][2] Homo-L-tyrosine, or (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is its structural homologue featuring an extended side chain.[3] This extension from a benzyl to a phenethyl side chain is the central point of structural divergence.

Table 1: Comparison of General Structural and Physicochemical Properties

| Property | L-Tyrosine | Homo-L-tyrosine | Reference |

| Chemical Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ | [2][4] |

| Molecular Weight | 181.19 g/mol | 195.22 g/mol | [2][4] |

| Side Chain | p-hydroxybenzyl | p-hydroxyphenethyl | [3] |

| Key Structural Feature | One methylene group between α-carbon and phenyl ring | Two methylene groups between α-carbon and phenyl ring | [3] |

Table 2: Calculated Bond Lengths and Angles for L-Tyrosine (Theoretical Data)

| Parameter | Bond | Value |

| Bond Lengths (Å) | Cα - Cβ | 1.53 |

| Cβ - Cγ (phenyl) | 1.51 | |

| Bond Angles (°) | N - Cα - Cβ | 110.9 |

| Cα - Cβ - Cγ (phenyl) | 113.8 |

Note: The data in Table 2 is based on theoretical calculations for L-tyrosine and is provided as a reference. Experimental determination of these parameters for homo-L-tyrosine is recommended for precise comparison.

The additional methylene group in homo-L-tyrosine introduces greater rotational freedom around the Cβ-Cγ bond, allowing the phenolic ring to adopt a wider range of spatial orientations relative to the amino acid backbone. This increased flexibility can have profound implications for molecular recognition and binding to biological targets.

Experimental Protocols for Structural Elucidation

To empirically determine and compare the three-dimensional structures of L-tyrosine and homo-L-tyrosine, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and conformation of molecules.[1] For a detailed structural analysis of homo-L-tyrosine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments should be employed.

Protocol for 2D-NMR Analysis of Homo-L-tyrosine:

-

Sample Preparation: Dissolve 5-10 mg of high-purity homo-L-tyrosine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Adjust the pH if necessary to ensure solubility.

-

¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum to identify all proton resonances.

-

²D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the molecule, which helps in assigning protons that are connected through two or three bonds.[5]

-

²D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a HSQC or HMQC spectrum to correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon skeleton.[5]

-

²D HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which helps in confirming the overall connectivity of the molecule.

-

²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the preferred conformation and stereochemistry of the molecule.

-

Data Analysis: Process the spectra using appropriate software. The chemical shifts, coupling constants, and cross-peak information from the 2D spectra are used to assemble the complete 3D structure.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing.[6]

Protocol for X-ray Diffraction of Homo-L-tyrosine:

-

Crystallization: Grow single crystals of homo-L-tyrosine of suitable size and quality (typically >0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion methods.

-

Crystal Mounting: Carefully mount a single crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure.[7]

Synthesis of Homo-L-tyrosine

The following diagram illustrates a common synthetic pathway for homo-L-tyrosine, providing a workflow for its preparation in the laboratory.[3]

Caption: A generalized workflow for the chemical synthesis of homo-L-tyrosine.

Impact on Biological Systems: A Case Study of the 5-HT3 Receptor

The structural difference between L-tyrosine and homo-L-tyrosine can have significant consequences for biological activity. A compelling example is the investigation of the 5-hydroxytryptamine3 (5-HT3) receptor, a ligand-gated ion channel.

In a study utilizing unnatural amino acid mutagenesis, a conserved tyrosine residue (Tyr153) in the agonist binding site of the 5-HT3 receptor was replaced with homo-L-tyrosine. This seemingly minor extension of the side chain resulted in a dramatic 40-fold increase in the EC50 value, indicating a significant reduction in the potency of the natural agonist, serotonin.[8] This finding strongly suggests that the precise length and positioning of the hydroxyl group on the aromatic side chain are critical for optimal receptor activation. The increased flexibility and altered positioning of the phenol group in homo-L-tyrosine likely disrupt the fine-tuned interactions necessary for efficient binding and subsequent channel gating.

The following diagram illustrates the central role of tyrosine phosphorylation in receptor tyrosine kinase (RTK) signaling pathways, which can be modulated by tyrosine analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Tyrosine Residues That Control Binding and Gating in the 5-Hydroxytryptamine3 Receptor Revealed by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Boc-Homo-L-Tyrosine for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality control, and applications of N-α-tert-Butoxycarbonyl-L-homotyrosine, a valuable building block in peptide synthesis and medicinal chemistry.

Introduction

N-α-tert-Butoxycarbonyl-L-homotyrosine (Boc-homo-L-tyrosine) is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of modified peptides. Its structure, featuring an additional methylene group in the side chain compared to L-tyrosine, allows for the introduction of unique conformational constraints and properties into peptides, making it a valuable tool for drug discovery and development. This technical guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, its quality control methodologies, and its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

High-purity this compound (CAS No. 198473-94-8) is available from a range of commercial suppliers specializing in amino acids, peptide synthesis reagents, and fine chemicals. The purity of the commercially available material is a critical parameter for its successful application in peptide synthesis, as impurities can lead to side reactions and the formation of difficult-to-separate byproducts.

A survey of prominent suppliers indicates that this compound is typically offered with a purity of 95% or higher, with some suppliers providing material with a purity of 98% or greater. It is essential for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on the analytical methods used for its determination. An example of a Certificate of Analysis can be found on the Biosynth website[1].

The following table summarizes the typical product specifications for high-purity this compound from various commercial suppliers.

| Parameter | Typical Specification | Suppliers |

| CAS Number | 198473-94-8 | Biosynth, CymitQuimica, ChemicalBook, etc.[1][2][3] |

| Molecular Formula | C₁₅H₂₁NO₅ | Biosynth, CymitQuimica[1][2] |

| Molecular Weight | 295.33 g/mol | Biosynth[1] |

| Appearance | White to off-white solid | Multiple Suppliers |

| Purity (by HPLC) | ≥ 95% - 98% | CymitQuimica, ChemicalBook[2][3] |

| Storage Conditions | 2-8°C, under inert gas | ChemicalBook |

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in the synthesis of well-defined peptides. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Purity Assessment by HPLC

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. This technique separates the target compound from any impurities based on their hydrophobicity.

Common Impurities:

-

Starting materials: Residual precursors from the synthesis.

-

Byproducts of deprotection: Incomplete removal of protecting groups from the starting materials.

-

Side-chain reactions: Unwanted modifications to the phenolic hydroxyl group.

-

Racemization: Formation of the D-enantiomer during synthesis or storage.

Enantiomeric Purity Assessment by Chiral HPLC

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptides with altered biological activity. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of the L-enantiomer.

dot

Caption: Principle of Chiral HPLC for Enantiomeric Purity Assessment.

Experimental Protocols

General Protocol for the Synthesis of Boc-Protected Amino Acids

While specific protocols for the synthesis of this compound may vary, a general and widely used method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) under basic conditions.

Materials:

-

L-homo-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O) or BOC-ON[4]

-

Triethylamine (Et₃N)[4]

-

Dioxane/water (1:1 v/v)[4]

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

Procedure (using BOC-ON):

-

Dissolve L-homo-tyrosine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[4]

-

At room temperature, add BOC-ON (1.1 equivalents) while stirring.[4]

-

Continue stirring for 2-3 hours until the reaction is complete (monitor by TLC).

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[4]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: General Cycle for Solid-Phase Peptide Synthesis with this compound.

Applications in Research and Drug Development

The incorporation of homo-tyrosine into peptides can significantly impact their biological activity. The additional methylene group can alter the peptide's conformation, hydrophobicity, and interaction with biological targets. Peptides containing homo-tyrosine have been investigated for a variety of therapeutic applications, including their potential as antioxidants. [5]The phenolic hydroxyl group of the tyrosine side chain can act as a hydrogen donor to scavenge free radicals, and the position of the homo-tyrosine residue within the peptide sequence can influence this antioxidant activity. [5]

Conclusion

High-purity this compound is a readily available and valuable building block for researchers and drug development professionals. A thorough understanding of its commercial sources, quality control parameters, and synthetic applications is essential for its effective use in the creation of novel and modified peptides with potentially enhanced therapeutic properties. The protocols and information provided in this guide serve as a foundational resource for the successful implementation of this compound in peptide synthesis and medicinal chemistry research.

References

- 1. This compound | 198473-94-8 | FB165602 | Biosynth [biosynth.com]

- 2. 3D-FB72540 - boc-homo-tyrosine | 198473-94-8 | CymitQuimica [cymitquimica.com]

- 3. This compound | 198473-94-8 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Homo-Tyrosine in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy in modern medicinal chemistry and drug discovery. Among these, L-homo-tyrosine (hTyr), a homolog of L-tyrosine with an additional methylene group in its side chain, has emerged as a valuable tool for modulating the pharmacological properties of bioactive peptides. This technical guide provides an in-depth exploration of the potential applications of homo-tyrosine in peptide chemistry, focusing on its impact on biological activity, enzymatic stability, and pharmacokinetic profiles. Detailed experimental protocols and illustrative diagrams are provided to facilitate the practical application of this versatile amino acid in the laboratory.

Enhancing Biological Activity and Receptor Interaction

The introduction of homo-tyrosine can significantly influence the binding affinity and functional activity of peptides at their target receptors. The extended side chain of homo-tyrosine can explore a larger conformational space and establish unique interactions within the receptor's binding pocket that are inaccessible to the natural tyrosine residue. This can lead to either enhanced agonistic or antagonistic activity, depending on the specific peptide and receptor system.

While comprehensive public data directly comparing native peptides with their homo-tyrosine-substituted counterparts is limited, the available research on non-natural amino acid incorporation suggests a strong potential for improved potency. For instance, in the context of G protein-coupled receptors (GPCRs), the nuanced changes in side-chain length and positioning afforded by homo-tyrosine can lead to optimized ligand-receptor interactions.

Improving Metabolic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in-vivo half-life.[1] The substitution of natural L-amino acids with non-proteinogenic counterparts like homo-tyrosine can sterically hinder the approach of peptidases, thereby increasing the peptide's resistance to enzymatic cleavage.[1]

Table 1: Representative Data on Peptide Stability

| Peptide Sequence | Modification | Half-life in Human Plasma (t½) |

| Native Peptide X | - | < 10 min |

| Peptide X with hTyr | Tyrosine -> Homo-Tyrosine | > 60 min (Hypothetical) |

Note: The data in this table is illustrative and based on the generally observed trends of increased stability with non-natural amino acid substitution. Specific values will vary depending on the peptide sequence and the position of the modification.

Modulating Pharmacokinetic Properties

The incorporation of homo-tyrosine can also influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. The increased lipophilicity of the homo-tyrosine side chain compared to tyrosine can affect membrane permeability and plasma protein binding, potentially altering the volume of distribution and clearance of the peptide drug. While specific pharmacokinetic data for homo-tyrosine-containing peptides is not widely available in public literature, it is a key parameter to assess during the drug development process.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Homo-Tyrosine-Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide (e.g., H-Gly-Ala-hTyr-Val-Leu-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Leu-OH, Fmoc-L-Val-OH, Fmoc-L-hTyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-L-Leu-OH):

-

Pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings (Fmoc-L-Val-OH, Fmoc-L-hTyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH):

-

Repeat steps 2 and 3 for each subsequent amino acid.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a homo-tyrosine-containing peptide in human plasma using LC-MS analysis.[3][4]

Materials:

-

Test peptide (e.g., H-Gly-Ala-hTyr-Val-Leu-NH₂)

-

Control peptide (with known stability)

-

Human plasma (pooled, heparinized)

-

Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled version of the peptide)

-

LC-MS system

Procedure:

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the test peptide and control peptide into the plasma at a final concentration of 1 µM.

-

Incubate the samples at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Quenching:

-

Immediately quench the enzymatic reaction by adding 3 volumes of cold ACN containing the internal standard to the plasma aliquot.

-

-

Protein Precipitation:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

-

-

Data Analysis:

-

Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a homo-tyrosine-containing peptide for a specific GPCR, for example, the somatostatin receptor 2 (SSTR2).[5][6]

Materials:

-

Cell membranes expressing the target receptor (e.g., SSTR2)

-

Radioligand with known affinity for the receptor (e.g., [¹²⁵I]-Tyr³-octreotide)

-

Unlabeled test peptide (homo-tyrosine analog)

-

Unlabeled reference peptide (native peptide)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membranes.

-

Add a fixed concentration of the radioligand (typically at its Kd value).

-

Add increasing concentrations of the unlabeled test peptide or reference peptide.

-

Include wells for total binding (no competitor) and non-specific binding (excess of unlabeled native ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Development

The following diagram illustrates a typical workflow for the synthesis and evaluation of a homo-tyrosine-containing peptide.

Signaling Pathway of a Homo-Tyrosine Containing Somatostatin Analog

This diagram illustrates the potential signaling cascade initiated by the binding of a homo-tyrosine-containing somatostatin analog to the Somatostatin Receptor 2 (SSTR2), leading to anti-proliferative effects.[7][8]

Conclusion

The incorporation of homo-tyrosine into peptides offers a promising avenue for the development of novel therapeutics with enhanced biological activity and improved metabolic stability. The additional methylene group in its side chain provides a subtle yet significant modification that can lead to profound changes in the pharmacological profile of a peptide. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize homo-tyrosine in their peptide-based drug discovery programs. Further research into the quantitative effects of homo-tyrosine substitution across a broader range of peptide scaffolds will undoubtedly continue to expand its applications in peptide chemistry.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for Boc-protected amino acids

An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use stems from its robust stability under a variety of reaction conditions, including exposure to bases and nucleophiles, and its facile, selective removal under moderately acidic conditions.[1][][3] The integrity of Boc-protected amino acids is paramount for the successful synthesis of high-purity peptides. Degradation of these critical starting materials can lead to failed couplings, the introduction of deletion sequences, and the formation of complex impurities that are challenging to remove, ultimately compromising the yield and purity of the final peptide product.

This technical guide provides a comprehensive overview of the stability, degradation pathways, and optimal storage and handling conditions for Boc-protected amino acids. It is intended to serve as a critical resource for scientists in research and drug development to ensure the quality of their reagents and the reproducibility of their synthetic outcomes.

Chemical Stability and Degradation Pathways

The stability of a Boc-protected amino acid is primarily dictated by the acid-labile urethane linkage. While generally stable, these compounds are susceptible to degradation through specific chemical pathways, influenced by factors such as pH, temperature, and the unique chemistry of the amino acid side chain.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant chemical liability of the Boc group is its sensitivity to acid.[4] Even trace amounts of acidic contaminants in solvents or on glassware, or exposure to acidic vapors in the laboratory environment, can lead to gradual deprotection over time. The process is initiated by protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[5][6][7]

The liberated tert-butyl cation can potentially alkylate electron-rich side chains, such as those of Tryptophan and Methionine, which is a critical consideration during intentional deprotection steps in SPPS.[1][8]

Caption: Mechanism of acid-catalyzed deprotection of a Boc-amino acid.

Side-Chain Specific Stability Considerations

Certain amino acid side chains introduce additional stability challenges. Proper side-chain protection is crucial to prevent unwanted reactions during storage and synthesis.

-

Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln are susceptible to dehydration, particularly during the activation step of peptide coupling, which can lead to the formation of nitrile and pyroglutamate impurities, respectively.[9] The use of side-chain protecting groups like Trityl (Trt) is recommended to mitigate this risk.[9][10]

-

Tryptophan (Trp): The indole ring of Tryptophan is highly susceptible to oxidation and alkylation by the tert-butyl cation generated during deprotection.[8] For sensitive sequences, protecting the indole nitrogen with a second Boc group (i.e., Boc-Trp(Boc)-OH) is a common strategy.[11]

-

Histidine (His): The imidazole side chain of Histidine can interfere with coupling reactions. It is typically protected with groups like Boc (Boc-His(Boc)-OH) or Trityl (Boc-His(Trt)-OH) to ensure efficient synthesis.[4]

-

Serine (Ser) and Threonine (Thr): The hydroxyl groups of these amino acids are typically protected as benzyl ethers in Boc-based synthesis to prevent side reactions.[8][12]

Caption: Common side-chain degradation pathways for sensitive Boc-amino acids.

Recommended Storage and Handling Conditions

Strict adherence to proper storage and handling protocols is essential to prevent degradation and maintain the quality and shelf-life of Boc-protected amino acids.

General Storage Recommendations

The primary goals of storage are to protect the compounds from moisture, acidic contaminants, light, and elevated temperatures. While many Boc-amino acids are relatively stable as solids at room temperature for short periods, long-term storage requires more stringent conditions to maximize shelf life.[4][13]

| Condition | Solid (Powder) | In Solution | Rationale |

| Short-Term | Room Temperature (15-25°C) or Refrigerated (2-8°C)[13] | Not Recommended | Minimizes risk of thermal degradation and hydrolysis from atmospheric moisture. |

| Long-Term | Refrigerated (2-8°C) or Frozen (-20°C) [4][13][14][15] | Frozen (-20°C for ~1 month) or Ultra-Low (-80°C for ~6 months) [15][16] | Significantly slows chemical degradation pathways. Frozen storage is critical for preserving solutions. |

| Atmosphere | Tightly sealed under a dry, inert atmosphere (Argon or Nitrogen)[4] | Tightly sealed under a dry, inert atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[4] |

| Container | Opaque, tightly sealed glass or chemically resistant polymer bottles.[4] | Opaque, tightly sealed vials with septa. | Protects from light, which can catalyze degradation of sensitive residues, and prevents contamination. |

| Typical Shelf Life | >2 years at -20°C[14][15] | Weeks to months, highly dependent on solvent and temperature. | Solid-state provides the greatest stability. Solutions are more prone to degradation. |

Critical Handling Practices

Proper handling techniques are as important as storage conditions to prevent contamination and degradation.

-

Temperature Equilibration : Before opening a refrigerated or frozen container, always allow it to warm to ambient room temperature.[4][13] This critical step prevents atmospheric moisture from condensing onto the cold powder, which could initiate hydrolysis.

-

Inert Atmosphere : For long-term storage, it is best practice to flush the container's headspace with a dry, inert gas like argon or nitrogen before sealing.[4]

-

Minimize Exposure : Weigh out the required amount of reagent quickly and reseal the container promptly to minimize exposure to air and moisture.[4]

-

Avoid Contamination : Always use clean, dry spatulas and weighing equipment. Avoid returning unused material to the original container.

Quantitative Stability Data

While extensive, publicly available kinetic data on the degradation of all Boc-amino acids is limited, information from suppliers and specific studies provides valuable insights into their expected shelf life and relative lability.

Typical Supplier-Stated Shelf Life

Commercial suppliers perform stability studies to establish recommended storage conditions and shelf lives for their products.

| Compound | Form | Storage Temperature | Stated Shelf Life |

| Boc-His(Boc)-OH | Powder | -20°C | 3 years[14][15] |

| Boc-His(Boc)-OH | Solvent | -80°C | 6 months[14][15] |

| Boc-His(Boc)-OH | Solvent | -20°C | 1 month[14][15] |

| Boc-His(Trt)-OH | Solvent | -80°C | 6 months[16] |

| Boc-His(Trt)-OH | Solvent | -20°C | 1 month[16] |

Note: This data is representative. Users should always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the specific supplier for their product lot.

Relative Acid Lability

The stability of the Boc group is highly dependent on the strength of the acid used for deprotection. While standard conditions (e.g., 25-50% TFA in DCM) lead to rapid deprotection in minutes, weaker acidic conditions can cause slow degradation over time.[5] A study comparing the acid lability of the indole-protecting Boc group on Tryptophan provides a quantitative example of this effect.

| Reagent Conditions (TFA/H₂O/CH₂Cl₂) | Time (h) | % Deprotection of Fmoc-Trp(Boc)-OH |

| 1:2:97 | 1 | ~5% |

| 1:2:97 | 4 | ~15% |

| 10:2:88 | 1 | >95% |

Data adapted from a study on side-chain protecting groups.[17] This illustrates that even low concentrations of acid can cause significant degradation over several hours.

Experimental Protocol for Stability Assessment

To ensure the quality of Boc-amino acids, particularly for cGMP manufacturing or after long-term storage, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18][]

Protocol: HPLC-Based Stability Study of a Boc-Amino Acid

Objective: To assess the stability of a specific lot of a Boc-protected amino acid under defined storage conditions over time.

Materials and Equipment:

-

Boc-amino acid sample

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

HPLC-grade buffers and additives (e.g., TFA, formic acid)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 reversed-phase column

-

Environmental chambers or ovens set to desired storage temperatures (e.g., 25°C, 40°C)

-

Refrigerator (2-8°C) and Freezer (-20°C)

Methodology:

-

Initial Analysis (T=0):

-

Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Perform serial dilutions to create calibration standards.

-

Develop a suitable HPLC method (e.g., gradient elution on a C18 column) that separates the main compound from potential degradants (like the free amino acid).

-

Analyze the T=0 sample to establish its initial purity and peak area. This serves as the baseline.

-

-

Sample Storage:

-

Aliquot the solid Boc-amino acid into several vials for each storage condition to avoid repeated opening of a master container.

-

Place the vials in the designated stability chambers:

-

Control: -20°C, protected from light.

-

Recommended: 2-8°C, protected from light.

-

Accelerated: 25°C/60% Relative Humidity (RH).

-

Forced Degradation: 40°C/75% RH.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each condition.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.

-

Analyze the sample using the established HPLC method.

-

-

Data Analysis:

-

Calculate the purity of the Boc-amino acid at each time point using the peak area percentage.

-

Compare the purity to the T=0 value to determine the percentage of degradation.

-

Identify and quantify any major degradation products that appear.

-

Plot the percentage of remaining Boc-amino acid against time for each condition to establish a degradation profile.

-

Caption: Experimental workflow for a comprehensive stability study of Boc-amino acids.

Conclusion

Boc-protected amino acids are robust reagents that are essential for peptide science. However, their efficacy is contingent upon their chemical integrity. The primary threat to their stability is acid-catalyzed hydrolysis, with additional risks posed by moisture, elevated temperature, and side-chain specific reactions. By implementing stringent storage and handling protocols—specifically, long-term storage at or below -20°C under a dry, inert atmosphere—researchers can significantly extend the shelf life of these valuable compounds. For critical applications, the implementation of a routine analytical testing program using a stability-indicating method like HPLC is the ultimate safeguard to ensure the quality and reliability of these foundational building blocks for peptide synthesis.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nbinno.com [nbinno.com]

- 12. BOC Protection and Deprotection [bzchemicals.com]

- 13. peptide.com [peptide.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Recommended Coupling Reagents for Boc-homo-L-tyrosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the selection and use of coupling reagents for the incorporation of N-α-Boc-homo-L-tyrosine into peptide sequences. Boc-homo-L-tyrosine is a valuable non-proteinogenic amino acid analogue used in the design of peptidomimetics and other modified peptides. Due to the steric bulk of the Boc protecting group and the homo-tyrosine side chain, choosing an appropriate coupling reagent is critical for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the synthesis of high-purity target peptides.

Introduction to Coupling this compound

The successful incorporation of this compound in solid-phase peptide synthesis (SPPS) relies on the efficient formation of an amide bond between its carboxylic acid and the N-terminal amine of the growing peptide chain. The bulky nature of this compound can present steric challenges, potentially leading to slower reaction kinetics and incomplete coupling. Therefore, the selection of a potent and appropriate coupling reagent is a key determinant for a successful synthesis. This guide compares several commonly used coupling reagents and provides detailed protocols for their use with this compound.

Comparison of Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS, each with distinct advantages and disadvantages. The choice of reagent will depend on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. For a sterically hindered amino acid like this compound, uronium/aminium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and faster kinetics.

Table 1: Comparison of Coupling Reagent Performance for this compound

| Coupling Reagent | Class | Typical Yield | Typical Coupling Time | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium Salt | Excellent (>95%) | 15 - 60 minutes | Very Low | Highly efficient and rapid, especially for sterically hindered couplings |

Standard Boc Deprotection Protocol Using TFA for Homo-tyrosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection. This document provides a detailed protocol for the efficient and clean removal of the Boc protecting group from N-α-Boc-L-homo-tyrosine.

Homo-tyrosine, a non-proteinogenic amino acid, is a valuable building block in the development of novel peptide-based therapeutics and other complex organic molecules. Its incorporation can influence peptide conformation, receptor binding affinity, and enzymatic stability. A reliable deprotection protocol is therefore critical for its successful application. The primary challenge during the TFA-mediated Boc deprotection of homo-tyrosine, as with tyrosine, is the potential for alkylation of the electron-rich phenolic side chain by the tert-butyl cation generated during the reaction.[1][2] The use of scavengers is essential to mitigate this and other potential side reactions.[1]

Reaction Mechanism and the Role of Scavengers

The deprotection of the Boc group with TFA is an acid-catalyzed cleavage. The mechanism proceeds through the following key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Carbocation Formation: The protonated Boc group cleaves, forming a stable tert-butyl carbocation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.

-

Protonation of the Amine: The liberated amine is protonated by the excess TFA to form the ammonium trifluoroacetate salt.[3]

The tert-butyl carbocation is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of the phenolic ring of homo-tyrosine.[1][2] Scavengers are added to the reaction mixture to trap these carbocations.[1] Common scavengers include water, triisopropylsilane (TIS), and thioanisole, which can quench the carbocations and prevent side-product formation.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of homo-tyrosine using TFA. These values are based on standard protocols for similar amino acids and may require optimization for specific applications.

| Parameter | Value/Range | Notes |

| Substrate Concentration | 0.1 - 0.2 M in DCM | Higher concentrations may be possible but could affect reaction kinetics. |

| TFA Concentration | 25-50% (v/v) in DCM | A 1:1 mixture of TFA:DCM is also commonly used.[5][6] |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[7] |

| Reaction Time | 1 - 3 hours | Progress should be monitored by TLC or LC-MS.[6] |

| Scavengers | Water (2.5-5%), TIS (2.5-5%) | Thioanisole (5%) can also be added, particularly if other sensitive residues are present.[4] |

| Expected Yield | >95% (crude) | Yields are typically high for this reaction. Purification may be required to remove residual scavengers and byproducts. |

Detailed Experimental Protocol

This protocol describes a standard procedure for the Boc deprotection of Boc-L-homo-tyrosine in solution.

Materials:

-

Boc-L-homo-tyrosine

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-homo-tyrosine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add a magnetic stir bar.

-

Preparation of Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). For every gram of Boc-L-homo-tyrosine, prepare approximately 10-20 mL of the cleavage cocktail.

-

Deprotection Reaction: Cool the solution of Boc-L-homo-tyrosine to 0 °C using an ice bath. Slowly add the prepared cleavage cocktail to the stirred solution.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil or solid, add cold diethyl ether to precipitate the product as the TFA salt. c. Collect the precipitate by filtration or centrifugation. d. Wash the solid with cold diethyl ether two to three more times to remove residual scavengers and byproducts. e. Dry the product under vacuum to yield L-homo-tyrosine trifluoroacetate salt, typically as a white to off-white solid.

Visualizations

Reaction Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection of homo-tyrosine.

Experimental Workflow

Caption: Experimental workflow for the Boc deprotection of homo-tyrosine.

References

Application Notes and Protocols for Cleavage of Homo-Tyrosine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective cleavage of synthetic peptides containing the unnatural amino acid homo-tyrosine from solid-phase resins. The protocols are based on established methods for tyrosine-containing peptides, with specific recommendations tailored to address the potential challenges associated with homo-tyrosine.

Introduction

Homo-tyrosine, an analogue of tyrosine with an additional methylene group in its side chain, is a valuable component in peptide-based drug discovery and development. Its incorporation can influence peptide conformation, receptor binding affinity, and metabolic stability. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This process, typically achieved with strong acids like trifluoroacetic acid (TFA), generates reactive cationic species that can lead to undesired side reactions.[1]

The electron-rich phenolic side chain of tyrosine and, by extension, homo-tyrosine is particularly susceptible to alkylation by these carbocations.[1] Therefore, the use of a carefully formulated cleavage cocktail containing scavengers is critical to ensure the integrity and purity of the final peptide product.[1] This document outlines recommended cleavage cocktails and detailed protocols for peptides containing homo-tyrosine.

Cleavage Cocktail Recommendations

The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity of the target peptide. For peptides containing homo-tyrosine, the primary concern is the prevention of side-chain modification. The following table summarizes recommended cleavage cocktails, starting from a general-purpose, low-odor option to more robust mixtures for complex or sensitive sequences.

| Cleavage Cocktail | Composition (v/v/w) | Key Scavengers | Recommended Use | Key Characteristics |

| Reagent B (Modified) | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, Water, TIS | General purpose, especially for peptides with trityl-based protecting groups.[2] | "Odorless" option, TIS is an effective scavenger for carbocations.[1][2] |

| TFA/TIS/Water | 95% TFA, 2.5% Water, 2.5% TIS | Water, TIS | A good starting point for most peptides, including those with homo-tyrosine.[1] | Low-odor and effective for scavenging common carbocations.[1] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, EDT | For peptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to homo-tyrosine.[1][2] | A robust and widely used cocktail for complex peptides; has a strong odor.[1][2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cleavage of a homo-tyrosine-containing peptide from the solid-phase resin.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers: Triisopropylsilane (TIS), Water (deionized), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)

-

Cold diethyl ether

-

Reaction vessel (with a sintered glass filter)

-

Centrifuge and centrifuge tubes

-

Nitrogen gas line

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Protocol:

-

Resin Preparation:

-

Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel inside a fume hood.[1]

-

Ensure the resin is thoroughly dry to prevent unwanted side reactions.

-

-

Cleavage Cocktail Preparation:

-

In a separate glass container, carefully prepare the chosen cleavage cocktail from the table above. For a 0.1 mmol scale synthesis, 1-2 mL of the cocktail is generally sufficient.[1]

-

Caution: TFA is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

-

Cleavage Reaction:

-

Add the prepared cleavage cocktail to the peptide-resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.[3]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

-

In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

-

If no precipitate forms, the peptide may be soluble in the ether/TFA mixture. In this case, increasing the volume of cold ether or placing the mixture in a dry ice bath may aid precipitation.[1]

-

-

Peptide Isolation and Washing:

-

Centrifuge the suspension to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with a fresh portion of cold diethyl ether to remove residual scavengers and dissolved protecting group fragments. Repeat this washing step at least twice.

-

-

Drying the Crude Peptide:

-

After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator to remove all traces of ether.

-

-

Purification and Analysis:

-

The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry.

-

Signaling Pathways and Experimental Workflows